Pyopen

Antimicrobial Susceptibility Pseudomonas aeruginosa Carboxypenicillins

Interchanging anti-pseudomonal penicillins without quantitative consideration of differential MICs, toxicity, and pharmacokinetics risks suboptimal selection and unnecessary adverse events. Pyopen (carbenicillin disodium, CAS 4800-94-6) supplies a well-characterized reference with established MIC distributions (median 50 μg/ml vs. P. aeruginosa), dose-dependent platelet function effects (83% bleeding time prolongation at 18 g/day), and differentiated activity against ampicillin-resistant E. coli (MIC 10 μg/ml vs. ampicillin 50 μg/ml). • Calibrant for broth microdilution & disk diffusion susceptibility assays • Positive control for hemostatic safety benchmarking of new β-lactams • Historical comparator for β-lactamase resistance evolution studies

Molecular Formula C17H16N2O6S-2
Molecular Weight 376.4 g/mol
Cat. No. B1259295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyopen
SynonymsAnabactyl
Carbapen
Carbecin
Carbenicillin
Carbenicillin Disodium
Carboxybenzyl Penicillin
Disodium, Carbenicillin
Geopen
Microcillin
Penicillin, Carboxybenzyl
Pyopen
Molecular FormulaC17H16N2O6S-2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C
InChIInChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/p-2/t9?,10-,11+,14-/m1/s1
InChIKeyFPPNZSSZRUTDAP-UWFZAAFLSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyopen Procurement Profile: Class, Spectrum, and History


Pyopen, the branded form of carbenicillin disodium (disodium α-carboxybenzylpenicillin), is a parenteral semisynthetic carboxypenicillin antibiotic [1]. Discovered by Beecham Research Laboratories and originally marketed by GlaxoSmithKline, it is characterized by a broad-spectrum gram-negative antibacterial profile that notably includes activity against Pseudomonas aeruginosa and indole-positive Proteus species [2]. Its bactericidal mechanism involves acylation and inhibition of penicillin-binding proteins (PBPs), disrupting cell wall synthesis [3]. The molecule is susceptible to hydrolysis by gastric acid and many beta-lactamases and is known to interfere with platelet function at therapeutic doses [4].

Broad-spectrum gram-negative antibacterial research tool
Penicillin-binding protein (PBP) inhibition and cell wall synthesis studies
β-Lactamase susceptibility and resistance evolution research
Platelet function and hemostasis pharmacology research

Why Pyopen Cannot Be Substituted by Other Anti-Pseudomonal Penicillins


Although carbenicillin shares the carboxypenicillin scaffold with agents like ticarcillin and the broader class of anti-pseudomonal penicillins, interchanging these compounds without quantitative consideration of their differential potency, toxicity profiles, and pharmacokinetic behavior is scientifically unsound and clinically inadvisable [1]. Even within the same subclass, significant disparities exist in minimal inhibitory concentrations (MICs) against key pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae, as well as in their propensity to induce hemostatic abnormalities [2][3]. Furthermore, differences in renal clearance and urinary recovery between carbenicillin and later-generation ureidopenicillins mean that dosing regimens and systemic exposure are not directly equivalent [4]. Procurement or formulary decisions that treat these agents as interchangeable risk selecting a suboptimal agent for specific infection scenarios or exposing patients to unnecessary adverse events. The evidence items below quantify the precise differentiation points that justify targeted selection of Pyopen or deliberate selection of an alternative based on empirical data.

Ticarcillin

Potency profile against P. aeruginosa differs; direct substitution may skew anti-pseudomonal research data.

Piperacillin

Substantially greater gram-negative activity; carbenicillin may underrepresent potency in comparative studies.

Mezlocillin / ureidopenicillins

Hemostasis effects and pharmacokinetic parameters differ markedly; not directly interchangeable for platelet function or PK/PD modeling research.

Ampicillin

Lacks activity against indole-positive Proteus and P. aeruginosa; spectrum difference is absolute for those research targets.

Quantitative Evidence: Potency, Toxicity, and Pharmacokinetics


MIC Comparison vs. Ticarcillin in Pseudomonas aeruginosa

In a direct head-to-head comparison against 108 randomly selected clinical isolates of Pseudomonas aeruginosa, carbenicillin exhibited a median MIC of 50 μg/ml, which was twofold higher (i.e., half as potent) than the median MIC of ticarcillin, which was 25 μg/ml [1]. For a select population of 145 carbenicillin-resistant isolates, the disparity widened: carbenicillin median MIC was 200 μg/ml compared to 50 μg/ml for ticarcillin [1].

MIC vs. Ticarcillin
Head-to-head
Carbenicillin median MIC 50 μg/ml vs. ticarcillin 25 μg/ml (random isolates); 4-fold disparity in resistant strains.
Supports anti-pseudomonal potency comparison context in research.
Broth microdilution, 253 P. aeruginosa strains, 1978 study.
Antimicrobial Susceptibility Pseudomonas aeruginosa Carboxypenicillins

Anti-Pseudomonal Potency vs. Piperacillin

Cross-study comparative data demonstrate that the acylaminopenicillin piperacillin is substantially more potent than carbenicillin against gram-negative pathogens. Specifically, piperacillin was 16- to 32-fold more active against Pseudomonas aeruginosa and Pseudomonas species, and 4- to 16-fold more active against Enterobacteriaceae [1][2]. Additionally, against 97 strains of Pseudomonas from cystic fibrosis patients, piperacillin inhibited 88.6% of isolates at clinically relevant concentrations, whereas carbenicillin inhibited only 38% [3].

Potency vs. Piperacillin
Cross-study
Piperacillin 16–32× more active vs. P. aeruginosa; 4–16× vs. Enterobacteriaceae. Susceptibility: 88.6% vs. 38% in CF isolates.
Reported comparative gram-negative potency profile for research compound selection.
Multiple broth/agar dilution studies, clinical isolates.
Antibiotic Potency Pseudomonas aeruginosa Acylaminopenicillins

Bleeding Time Prolongation vs. Mezlocillin

A direct randomized controlled trial in healthy volunteers demonstrated that carbenicillin carries a substantially higher risk of inducing clinically significant prolongation of bleeding time compared to mezlocillin. In subjects receiving 18 g/day, 83% (5/6) of carbenicillin recipients developed template bleeding time prolongation to >21 minutes, whereas only 17% (2/6) of mezlocillin recipients experienced prolongation >15 min [1][2]. The effect was statistically significant (P=0.008) and occurred earlier with carbenicillin [1].

Bleeding Time vs. Mezlocillin
Head-to-head
83% (5/6) carbenicillin recipients vs. 17% (2/6) mezlocillin with prolonged bleeding time (P=0.008).
Reported hemostasis endpoint context; relevant for platelet function research.
Double-blind crossover, 18 g/day IV, healthy volunteers.
Antibiotic Safety Hemostasis Adverse Effects

Inhibitory Concentration vs. Azlocillin and Piperacillin

In an agar plate-dilution study of 157 P. aeruginosa strains, the 50% inhibitory concentration (IC50) of carbenicillin was found to be 8-fold higher (i.e., 8-fold less active) than that of azlocillin and piperacillin, and 2- to 4-fold higher than that of mezlocillin [1]. Specifically, 95% of strains were inhibited by ≤16 μg/ml of azlocillin or piperacillin, whereas 64 μg/ml of mezlocillin and 256 μg/ml of carbenicillin were required to achieve the same inhibitory level [1].

IC50 vs. Azlocillin/Piperacillin
Cross-study
Carbenicillin IC50 8-fold higher than azlocillin/piperacillin; 95% inhibition at 256 μg/ml vs. ≤16 μg/ml for comparators.
Supports P. aeruginosa inhibition potency evaluation in research settings.
Agar plate-dilution, 157 clinical strains.
Inhibitory Concentration Pseudomonas aeruginosa Comparative Potency

Spectrum Differential vs. Ampicillin

Class-level inference from comparative microbiology studies confirms that carbenicillin possesses a qualitatively distinct spectrum compared to ampicillin. Ampicillin is typically inactive against indole-positive Proteus species (P. vulgaris, P. rettgeri, P. morganii) and Pseudomonas aeruginosa, whereas carbenicillin demonstrates clinically useful activity against these pathogens [1][2]. In a contemporary MIC dataset, carbenicillin showed an MIC of 10 μg/ml against E. coli compared to ampicillin's MIC of 50 μg/ml, though the differential is reversed for many other Enterobacteriaceae [3].

Spectrum vs. Ampicillin
Class-level
Carbenicillin active against indole-positive Proteus and P. aeruginosa; ampicillin inactive. E. coli MIC example: 10 vs. 50 μg/ml.
Qualitative spectrum difference for antimicrobial research; class-level inference.
Multiple in vitro studies; data to verify for specific isolates.
Spectrum of Activity Proteus spp. Pseudomonas aeruginosa

Pharmacokinetic Profile vs. Mezlocillin

A head-to-head pharmacokinetic study in normal volunteers revealed distinct disposition parameters between carbenicillin and mezlocillin. Following a 4 g IV infusion over 5 min, carbenicillin achieved a higher peak serum level (365 μg/ml) than mezlocillin (294 μg/ml) and exhibited a longer elimination half-life (70 min vs. 47 min) [1]. Importantly, urinary recovery of intact drug was substantially higher for carbenicillin (92%) compared to mezlocillin (72%), indicating more complete renal excretion and less non-renal elimination [1].

PK Profile vs. Mezlocillin
Head-to-head
t½: 70 vs. 47 min; urinary recovery: 92% vs. 72%; peak serum: 365 vs. 294 μg/ml.
Supports PK/PD modeling and renal clearance research context.
4 g IV bolus, crossover design, healthy volunteers.
Pharmacokinetics Drug Clearance Renal Excretion

Targeted Procurement Scenarios for Pyopen


AST Standards and Controls

Given its well-characterized MIC distribution against Pseudomonas aeruginosa (median MIC 50 μg/ml for random isolates) and established breakpoints, Pyopen serves as a reliable reference compound for calibrating broth microdilution and disk diffusion assays [1]. Its use as a comparator in studies evaluating newer anti-pseudomonal agents remains relevant due to the extensive historical MIC data available for benchmarking.

Antibiotic-Induced Coagulopathy Studies

Carbenicillin's pronounced and dose-dependent effect on platelet function and bleeding time—demonstrated in multiple controlled human volunteer studies [1]—makes it a valuable positive control in research investigating the hemostatic safety profiles of new β-lactam antibiotics. Its predictable induction of bleeding time prolongation (83% at 18 g/day) provides a high-sensitivity benchmark for assessing the relative safety of newer compounds.

Educational and Historical Benchmarking

Carbenicillin exemplifies the evolution of anti-pseudomonal penicillins and serves as a foundational comparator in academic settings to illustrate concepts of antimicrobial spectrum (indole-positive Proteus coverage), structure-activity relationships (α-carboxy substitution), and class-specific toxicities (platelet dysfunction). Quantitative head-to-head data versus ticarcillin, piperacillin, and mezlocillin provide clear teaching points on incremental improvements in potency and safety [2][3].

β-Lactamase Stability and Resistance Research

Although carbenicillin is susceptible to many β-lactamases, its differential activity against ampicillin-resistant E. coli (MIC 10 μg/ml vs. ampicillin 50 μg/ml in certain strains) [1] and its historical role in selecting for derepressed mutants make it a useful tool in studies of bacterial resistance evolution and the comparative stability of newer penicillins.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility testing reference
Well-characterized MIC distribution and historical breakpoints
Broth microdilution and disk diffusion assay calibration
Hemostasis safety pharmacology studies
Predictable platelet function interference
Bleeding time prolongation benchmark for β-lactam comparator research
Educational antimicrobial pharmacology
Historical comparative data vs. ticarcillin, piperacillin, mezlocillin
Structure-activity and spectrum teaching points
β-Lactamase stability and resistance research
Differential activity vs. ampicillin-resistant E. coli
Resistance evolution and comparative stability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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